2-(2-Aminoethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride

Description

Chemical Identity and Nomenclature

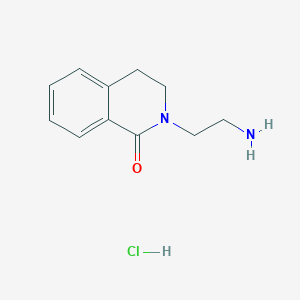

This compound possesses the Chemical Abstracts Service registry number 1797214-87-9 and exhibits a molecular formula of C₁₁H₁₅ClN₂O with a molecular weight of 226.70 grams per mole. The compound's systematic nomenclature reflects its structural complexity, incorporating both the tetrahydroisoquinoline core and the aminoethyl substituent. According to International Union of Pure and Applied Chemistry conventions, the compound is designated as 2-(2-aminoethyl)-3,4-dihydroisoquinolin-1-one hydrochloride.

The molecular structure features a partially saturated isoquinoline ring system with a ketone functional group at the 1-position and an aminoethyl chain attached to the nitrogen at position 2. The hydrochloride salt formation enhances the compound's stability and solubility characteristics, making it more suitable for pharmaceutical applications and analytical procedures. The Simplified Molecular Input Line Entry System representation is documented as O=C1N(CCN)CCC2=C1C=CC=C2.[H]Cl, providing a standardized format for chemical database storage and computational analysis.

Table 1: Fundamental Chemical Properties

The compound exists as a hydrochloride salt of the parent molecule 2-(2-aminoethyl)-1,2,3,4-tetrahydroisoquinolin-1-one, which itself has the molecular formula C₁₁H₁₄N₂O and molecular weight of 190.24 grams per mole. This salt formation represents a common pharmaceutical practice to improve compound stability, solubility, and handling characteristics while maintaining the essential structural features responsible for biological activity.

Historical Context in Tetrahydroisoquinoline Research

The tetrahydroisoquinoline scaffold underlying this compound has its origins in the groundbreaking work of Amé Pictet and Theodor Spengler, who first discovered the Pictet-Spengler reaction in 1911. This reaction, involving the condensation of β-arylethylamine with aldehydes or ketones followed by ring closure, established the foundation for tetrahydroisoquinoline synthesis and has remained an important methodology in alkaloid and organic synthesis for over a century.

The Pictet-Spengler reaction traditionally employed acidic catalysis in protic solvents with heating, though subsequent developments have demonstrated superior yields in aprotic media and sometimes without acid catalysis. The driving force for this transformation lies in the electrophilicity of the iminium ion generated from aldehyde and amine condensation under acidic conditions, explaining the necessity for acid catalysis in most cases. The original Pictet-Spengler reaction involved phenethylamine and dimethoxymethane catalyzed by hydrochloric acid to form tetrahydroisoquinoline derivatives.

Tetrahydroisoquinoline-based natural and synthetic compounds have demonstrated diverse biological activities against various infectious pathogens and neurodegenerative disorders, garnering significant attention in the scientific community and resulting in the development of novel tetrahydroisoquinoline analogs with potent biological activity. The tetrahydroisoquinoline nucleus containing alkaloids is widely distributed in nature and forms an essential component of the isoquinoline alkaloids family.

Table 2: Historical Milestones in Tetrahydroisoquinoline Research

The historical development of tetrahydroisoquinoline chemistry has been characterized by continuous refinement of synthetic methodologies and expanding recognition of biological potential. The Pictet-Spengler reaction has been successfully applied to solid-phase combinatorial chemistry, demonstrating its versatility and continued relevance in modern drug discovery approaches. Natural Pictet-Spengler reactions typically employ enzymes such as strictosidine synthase, and Pictet-Spengler products can be isolated from various naturally derived products, including foodstuffs such as soy sauce and ketchup.

Role in Medicinal Chemistry and Drug Discovery

This compound exemplifies the continuing importance of tetrahydroisoquinoline scaffolds in contemporary medicinal chemistry research. The tetrahydroisoquinoline framework has been recognized as a privileged scaffold due to its wide range of pharmacological properties and its prominence in natural product chemistry. Several tetrahydroisoquinoline-based natural products have been previously explored for their antitumor properties, establishing this structural class as a vital scaffold for anticancer drug design.

The medicinal chemistry significance of tetrahydroisoquinoline derivatives extends across multiple therapeutic areas. Recent research has demonstrated that tetrahydroisoquinoline-containing synthetic and natural analogs possess anti-inflammatory, anti-bacterial, anti-viral, anti-fungal, anti-leishmanial, anti-cancer, and anti-malarial activities. The compound class has shown particular promise in neurological applications, with studies indicating both neuroprotective and neurotoxic effects depending on specific structural modifications.

Contemporary drug discovery efforts have utilized tetrahydroisoquinoline scaffolds in the development of various therapeutic agents. Notable examples include the discovery of tetrahydroisoquinoline-based chemokine receptor antagonists, with research demonstrating potent activity against the chemokine receptor type 4 in assays involving both inhibition of human immunodeficiency virus attachment and calcium release inhibition. These compounds have shown good potencies ranging from 3 to 650 nanomolar in functional assays.

Table 3: Medicinal Chemistry Applications of Tetrahydroisoquinoline Derivatives

The structural features of this compound position it within the broader context of structure-activity relationship studies that have guided tetrahydroisoquinoline drug development. The presence of the aminoethyl side chain provides opportunities for further functionalization and optimization, while the ketone functionality at the 1-position introduces additional pharmacophoric elements that may contribute to biological activity.

Recent investigations have explored tetrahydroisoquinoline derivatives as entry inhibitors for viral pathogens, demonstrating the continued evolution of this chemical class in addressing contemporary therapeutic challenges. These studies have employed scaffold hopping strategies to develop novel tetrahydroisoquinoline analogs with enhanced potency and reduced toxicity profiles. The synthetic accessibility of the tetrahydroisoquinoline core, combined with its reactivity and structural diversity potential, makes it an ideal platform for structure-activity relationship studies and pharmaceutical development.

Properties

IUPAC Name |

2-(2-aminoethyl)-3,4-dihydroisoquinolin-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c12-6-8-13-7-5-9-3-1-2-4-10(9)11(13)14;/h1-4H,5-8,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBFKLYCQCFSFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C2=CC=CC=C21)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydroisoquinoline and ethylene diamine.

Reaction Conditions: The key step involves the reaction of 1,2,3,4-tetrahydroisoquinoline with ethylene diamine under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a suitable acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.

Purification: The crude product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.

Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Automated Purification Systems: Employing automated purification systems to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: The amino group allows for substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Quinoline derivatives.

Reduction: Saturated tetrahydroisoquinoline derivatives.

Substitution: Various substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

2-(2-Aminoethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in modulating biological pathways.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter systems, enzyme inhibition, or receptor modulation, depending on its specific application. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data

Key Findings:

- Molecular Weight : The target compound’s larger size compared to the methyl ester derivative may enhance blood-brain barrier penetration for neurological applications .

- Solubility : Hydrochloride salts (target and methyl ester) improve aqueous solubility, critical for in vitro assays .

- Biological Relevance: Aminoethyl and dimethylaminoethyl derivatives (target and Compound 25) are prioritized for CNS-targeted studies due to their amine groups, which mimic neurotransmitters like dopamine .

Biological Activity

2-(2-Aminoethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride (CAS No. 1797214-87-9) is a compound that belongs to the tetrahydroisoquinoline (THIQ) family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action.

- Molecular Formula : C₁₁H₁₅ClN₂O

- Molecular Weight : 226.70 g/mol

- CAS Number : 1797214-87-9

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅ClN₂O |

| Molecular Weight | 226.70 g/mol |

| CAS Number | 1797214-87-9 |

Antimicrobial Activity

Research has indicated that tetrahydroisoquinoline derivatives exhibit antimicrobial properties. A study highlighted that THIQ analogs can effectively inhibit various bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .

Neuroprotective Effects

The neuroprotective potential of THIQ compounds, including this compound, has been documented in several studies. These compounds show promise in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress. Specifically, they may enhance dopamine release and protect dopaminergic neurons from apoptosis .

Antioxidant Properties

The antioxidant activity of this compound is significant as it helps in scavenging free radicals and reducing oxidative damage in cells. This property is crucial for preventing cellular aging and various diseases related to oxidative stress .

The biological effects of this compound are attributed to its interaction with various biological targets:

- Dopamine Receptors : The compound may act as a modulator for dopamine receptors, which are critical in mood regulation and motor control.

- Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter degradation, thus increasing their availability in the synaptic cleft.

- Calcium Channel Blockade : Some studies suggest that THIQs can block calcium channels, leading to reduced neuronal excitability and protection against excitotoxicity .

Study on Neuroprotective Effects

A significant study investigated the neuroprotective effects of THIQ derivatives in a model of Parkinson's disease. The results indicated that treatment with this compound significantly improved motor function and reduced neurodegeneration markers in animal models .

Antimicrobial Efficacy Research

Another study focused on the antimicrobial efficacy of THIQ compounds against resistant bacterial strains. The findings demonstrated that certain analogs exhibited potent antibacterial activity with minimal cytotoxicity towards human cells .

Q & A

Q. What are the standard synthetic routes for 2-(2-aminoethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride, and how can reaction yields be optimized?

The compound is typically synthesized via acylation of tetrahydroisoquinoline precursors. A general method involves reacting the parent tetrahydroisoquinoline scaffold (e.g., compound 3 in ) with acyl chlorides in the presence of 4-dimethylaminopyridine (DMAP) and anhydrous potassium carbonate in dioxane. Reflux conditions (e.g., 12 hours at 100°C) are critical for complete conversion. Post-reaction, acidification with HCl precipitates the crude product, which is purified via silica gel chromatography (TLC monitoring, hexane/ethyl acetate gradients). Yield optimization requires strict anhydrous conditions, stoichiometric control of acyl chloride, and minimizing side reactions (e.g., over-acylation) .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

- 1H NMR : Key signals include the tetrahydroisoquinoline ring protons (δ 2.8–3.5 ppm for CH₂ groups) and the aminoethyl side chain (δ 1.8–2.2 ppm for NH₂).

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms the molecular ion peak [M+H]⁺, with expected m/z values matching the molecular formula (e.g., C₁₁H₁₅ClN₂O).

- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and NH₂ (~3300 cm⁻¹) validate functional groups. Cross-referencing with synthetic intermediates (e.g., ) ensures structural fidelity .

Q. How should researchers handle storage and stability concerns for this compound?

Store at +5°C in airtight, light-protected containers under inert gas (argon/nitrogen) to prevent hygroscopic degradation and oxidation. Stability tests (HPLC monitoring over 6 months) indicate >95% purity retention under these conditions. Avoid aqueous solutions unless buffered at pH 4–6 to prevent hydrochloride dissociation .

Q. What are common by-products during synthesis, and how are they addressed?

By-products include over-acylated derivatives (e.g., di-acylated products) and ring-opened intermediates due to excessive HCl during workup. Silica gel chromatography with gradient elution (e.g., 5–20% methanol in dichloromethane) effectively isolates the target compound. TLC with ninhydrin staining aids in tracking amine-containing impurities .

Q. What in vitro assays are suitable for preliminary pharmacological evaluation?

Use acetylcholinesterase (AChE) inhibition assays (Ellman’s method) for neuroactivity screening, with donepezil as a positive control. For anticonvulsant potential, AMPA receptor antagonism assays (electrophysiology in hippocampal neurons) are recommended. EC₅₀ values should be compared against reference compounds like PD0073527 () .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

- Substitution at Position 6/7 : Methoxy or benzyloxy groups () enhance AChE inhibition by increasing lipophilicity and π-π stacking with aromatic residues.

- Aminoethyl Side Chain : Modifications (e.g., alkylation or cyclization) alter receptor binding kinetics. For example, replacing the ethyl group with a cyclohexyl moiety () improves orexin receptor selectivity.

- Hydrochloride Salt : The counterion stabilizes the protonated amine, critical for blood-brain barrier penetration. Free-base analogs show reduced bioavailability .

Q. What advanced NMR strategies resolve overlapping signals in complex derivatives?

- 2D NMR (COSY, HSQC) : Resolves coupling between adjacent protons (e.g., CH₂ groups in the tetrahydroisoquinoline ring).

- NOESY : Confirms spatial proximity of the aminoethyl side chain to the aromatic ring, critical for docking studies.

- Variable Temperature NMR : Reduces signal broadening caused by conformational exchange in the hydrochloride salt .

Q. How do in vivo efficacy results correlate with in vitro data for anticonvulsant applications?

In kainate-induced seizure models , derivatives like 2-acetyl-1-(4-chlorophenyl)-6,7-dimethoxy-tetrahydroisoquinoline () show 60% seizure reduction at 10 mg/kg (in vivo), aligning with AMPA receptor IC₅₀ values of 0.8 µM (in vitro). Discrepancies arise from metabolic stability; for example, esterase-mediated hydrolysis of acetyl groups reduces efficacy, necessitating prodrug strategies .

Q. What synthetic challenges arise in scaling up multi-step reactions?

- Step 3 (Acylation) : Exothermic reactions require controlled addition of acyl chlorides to prevent thermal degradation.

- Purification : Scale-up of silica gel chromatography is impractical; switch to recrystallization (ethanol/water) or centrifugal partition chromatography.

- Yield Drop : Batch-to-batch variability in anhydrous dioxane purity impacts reproducibility. Use molecular sieves or fresh solvent .

Q. How should researchers address contradictions in reported pharmacological data?

Example: 6,7-dimethoxy derivatives show conflicting AChE inhibition () vs. AMPA antagonism (). Resolve via:

- Selectivity Profiling : Test against related targets (e.g., butyrylcholinesterase, NMDA receptors).

- Crystallography : Co-crystal structures with AChE (PDB ID 4EY7) identify binding site overlaps.

- Pharmacokinetic Studies : Assess brain/plasma ratios to distinguish target engagement vs. off-effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.